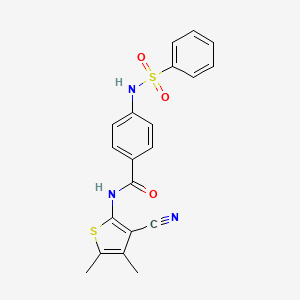

4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Description

Propriétés

IUPAC Name |

4-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-13-14(2)27-20(18(13)12-21)22-19(24)15-8-10-16(11-9-15)23-28(25,26)17-6-4-3-5-7-17/h3-11,23H,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBWSFHXCTVDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale synthesis using the aforementioned reaction conditions, optimized for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

Medicine: Its derivatives are being explored for their anticancer and antimicrobial properties.

Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its derivatives inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Motifs

Compound A: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide

- Key Differences: Lacks the thiophene ring but includes a phenoxyacetamide group. The isobutylamino-sulfonyl group enhances solubility but reduces steric bulk compared to the benzenesulfonamido group in the target compound.

Compound B: 2-Chloro-N-{2-[5-({2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]phenyl}carbonyl)amino]phenyl}ethylamine

- Key Differences: Replaces the dimethylthiophene with a tetrahydrobenzothienyl group, increasing hydrophobicity.

Triazole and Thiophene Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) share sulfonyl and heterocyclic motifs.

- Key Differences: Triazole-thiones exhibit tautomerism (thiol-thione equilibrium), absent in the target compound due to its stable cyano-thiophene structure . IR spectra of triazole derivatives lack C=O stretches (~1663–1682 cm⁻¹), whereas the target compound retains a benzamide carbonyl group .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data

Activité Biologique

4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 411.5 g/mol

- Key Functional Groups :

- Benzenesulfonamide group

- Cyano-substituted thiophene ring

These features contribute to its biological activity, particularly as an enzyme inhibitor.

This compound has been identified as a potential inhibitor of carbonic anhydrase IX (CA IX) . CA IX is an enzyme frequently overexpressed in various solid tumors, playing a critical role in pH regulation within tumor cells. Inhibition of CA IX disrupts this regulation, leading to reduced cell proliferation and increased apoptosis in cancerous cells .

1. Anticancer Activity

The compound's ability to inhibit CA IX positions it as a promising candidate in cancer therapy. Research indicates that compounds targeting CA IX can effectively reduce tumor growth and enhance the efficacy of existing chemotherapeutics.

Table 1: Comparison of Similar Compounds and Their Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains sulfonamide and cyano groups | Inhibitor of carbonic anhydrase IX |

| N-(3-cyano-thiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide | Contains methoxy substituent | Potential antimicrobial properties |

| 4-cyano-N-(2,5-dimethylfuran-3-yl)methanesulfonamide | Similar sulfonamide moiety | Antiviral activity against influenza |

Case Study: Inhibition of Carbonic Anhydrase IX

A study demonstrated that this compound exhibits significant inhibitory activity against CA IX with an IC50 value indicative of its potency. This inhibition leads to substantial decreases in tumor cell viability during in vitro assays .

Q & A

Q. What are the established synthetic routes for 4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting with sulfonylation of benzamide derivatives followed by coupling with functionalized thiophene intermediates. Key steps include:

- Sulfonamide formation : Reacting 4-aminobenzamide with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions .

- Thiophene coupling : Introducing the 3-cyano-4,5-dimethylthiophen-2-yl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, requiring anhydrous solvents (e.g., DMF) and inert atmospheres .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >90% purity. Reaction monitoring via TLC and NMR is critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional group integrity. For example, the sulfonamide proton appears as a singlet near δ 10.5 ppm, while thiophene protons resonate between δ 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]: 439.55) and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric accuracy (C, H, N, S) for novel derivatives .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Dose-response curves should account for solvent controls (DMSO <0.1%) .

- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or carbonic anhydrase IX, leveraging the sulfonamide group’s affinity for metalloenzymes .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while addressing solubility and toxicity challenges?

- Functional Group Tuning : Replace the cyano group with carboxylate (-COOH) to improve aqueous solubility. Alternatively, introduce electron-withdrawing substituents (e.g., -CF) on the benzene ring to enhance target binding .

- Prodrug Strategies : Mask the sulfonamide as a tert-butyl carbamate to reduce renal toxicity, with enzymatic cleavage in target tissues .

- SAR Studies : Compare analogues with varying thiophene substituents (methyl vs. ethyl) to correlate lipophilicity (logP) with membrane permeability .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

- Assay Standardization : Validate results using orthogonal methods (e.g., cell viability via ATP luminescence alongside MTT).

- Solubility Correction : Pre-saturate compound in assay media to avoid false negatives from precipitation. Use dynamic light scattering (DLS) to confirm colloidal stability .

- Metabolic Profiling : LC-MS/MS to identify active metabolites in hepatic microsomes, which may explain discrepancies between in vitro and in vivo efficacy .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR). Focus on sulfonamide coordination to Zn in the active site .

- ADMET Prediction : SwissADME or ADMETlab to estimate bioavailability (%F >30), blood-brain barrier penetration (low), and CYP450 inhibition risks .

- MD Simulations : GROMACS for 100-ns trajectories to assess target binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.